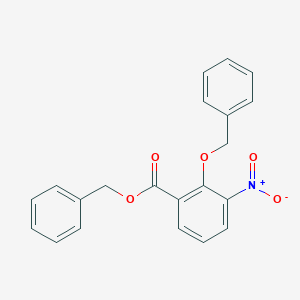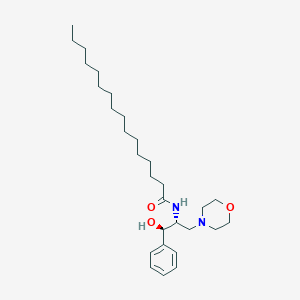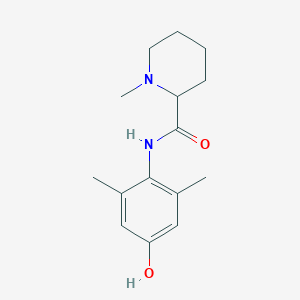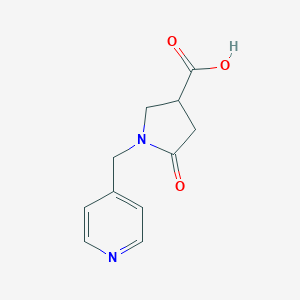
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride is a chemical compound that is commonly known as Mexedrone. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Mexedrone belongs to the class of cathinones, which are structurally similar to amphetamines and have stimulant properties.
Mecanismo De Acción
Mexedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased synaptic concentrations. This results in increased activity in the central nervous system, leading to effects such as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
Mexedrone has several biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved mood. Mexedrone can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mexedrone has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, Mexedrone is a controlled substance in many countries, which limits its availability for research purposes. It also has several potential side effects, which can make it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for Mexedrone research. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Mexedrone's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for ADHD treatment. Another area of interest is its potential as a treatment for depression. Mexedrone's serotonin transporter affinity may contribute to its mood-enhancing effects, making it a potential candidate for depression treatment. Additionally, further research is needed to fully understand Mexedrone's potential side effects and long-term effects on the brain and body.
Conclusion:
Mexedrone is a synthetic stimulant drug that has gained popularity in recent years. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Mexedrone has several biochemical and physiological effects on the human body, including increased heart rate, blood pressure, and body temperature. It has several advantages and limitations for lab experiments, and there are several future directions for Mexedrone research. It is important to continue studying Mexedrone to fully understand its potential as a treatment for various disorders and its potential side effects.
Métodos De Síntesis
Mexedrone is synthesized by reacting 4-ethoxyphenylacetone with methylamine and reducing the resulting imine with sodium borohydride. This reaction produces Mexedrone hydrochloride, which is a white crystalline powder. The synthesis method of Mexedrone is well established, and it is relatively easy to produce in a laboratory setting.
Aplicaciones Científicas De Investigación
Mexedrone has been the subject of several scientific studies, and its effects on the central nervous system have been extensively investigated. One study found that Mexedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, energy, and euphoria. Mexedrone has also been shown to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Propiedades
Número CAS |
143337-76-2 |
|---|---|
Nombre del producto |
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride |
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11-6-4-10(5-7-11)12(14)8-9-13-2;/h4-7,13H,3,8-9H2,1-2H3;1H |
Clave InChI |
FAYMLHNXRHIEGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
Otros números CAS |
143337-76-2 |
Sinónimos |
1-(3-Methylaminopropionyl)-4-ethoxybenzene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)








